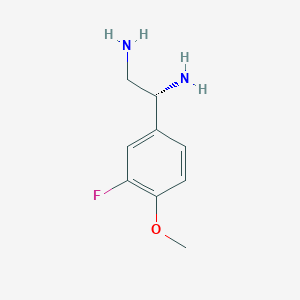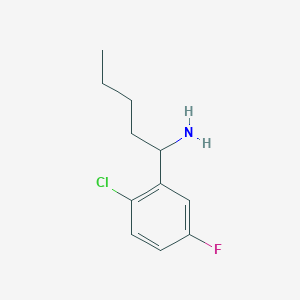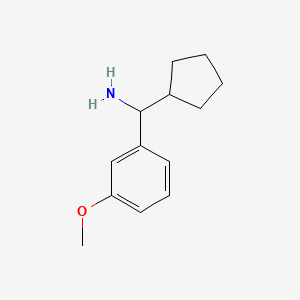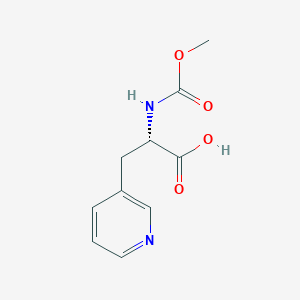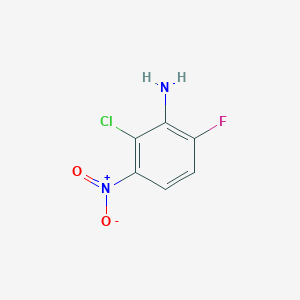
2-Chloro-6-fluoro-3-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-fluoro-3-nitroaniline is an aromatic amine with the molecular formula C6H4ClFN2O2 It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by chlorine, fluorine, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-3-nitroaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-chloro-6-fluoroaniline, followed by purification steps to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective introduction of the nitro group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-fluoro-3-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as iron and hydrochloric acid.
Substitution: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with amines or thiols.
Oxidation: The amino group formed after reduction can be further oxidized to form nitroso or nitro derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a catalyst, iron with hydrochloric acid.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products
Reduction: 2-Chloro-6-fluoro-3-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives of the amino compound.
Applications De Recherche Scientifique
2-Chloro-6-fluoro-3-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-fluoro-3-nitroaniline depends on its chemical reactivity and the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of electron-withdrawing groups (chlorine, fluorine, nitro) can influence its binding affinity and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-nitroaniline: Similar structure but lacks the fluorine atom.
2-Fluoro-3-nitroaniline: Similar structure but lacks the chlorine atom.
4-Chloro-3-nitroaniline: Chlorine and nitro groups are positioned differently on the benzene ring.
Uniqueness
2-Chloro-6-fluoro-3-nitroaniline is unique due to the specific positioning of the chlorine, fluorine, and nitro groups, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents can lead to unique electronic and steric effects, making it a valuable compound for various research and industrial purposes.
Propriétés
Formule moléculaire |
C6H4ClFN2O2 |
|---|---|
Poids moléculaire |
190.56 g/mol |
Nom IUPAC |
2-chloro-6-fluoro-3-nitroaniline |
InChI |
InChI=1S/C6H4ClFN2O2/c7-5-4(10(11)12)2-1-3(8)6(5)9/h1-2H,9H2 |
Clé InChI |
BYCWVZVBGQXGGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


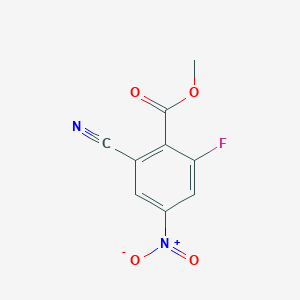
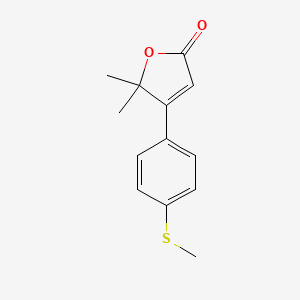
![2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one](/img/structure/B13039002.png)
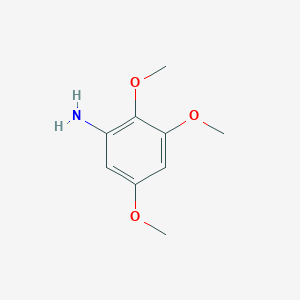
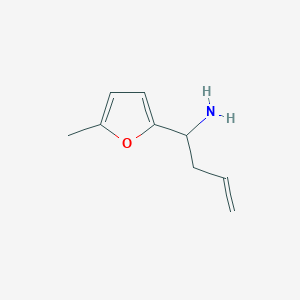
![7-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13039018.png)

